Cas no 62507-52-2 (1,3,4-Oxadiazole, 2-(4-methylphenyl)-5-(4-nitrophenyl)-)
62507-52-2 structure
Product Name:1,3,4-Oxadiazole, 2-(4-methylphenyl)-5-(4-nitrophenyl)-
CAS-nummer:62507-52-2
MF:C15H11N3O3
MW:281.266143083572
CID:442325
PubChem ID:836898
Update Time:2025-04-19
1,3,4-Oxadiazole, 2-(4-methylphenyl)-5-(4-nitrophenyl)- Chemische en fysische eigenschappen
Naam en identificatie
-
- 1,3,4-Oxadiazole, 2-(4-methylphenyl)-5-(4-nitrophenyl)-
- 2-(4-methylphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole
- 62507-52-2
- DTXSID40356912
- CS-0358757
- AKOS000733237
- 2-(4-Nitrophenyl)-5-(p-tolyl)-1,3,4-oxadiazole
- CCG-311280
- 2-(4-NITROPHENYL)-5-(4-TOLYL)-1,3,4-OXADIAZOLE
-
- Inchi: 1S/C15H11N3O3/c1-10-2-4-11(5-3-10)14-16-17-15(21-14)12-6-8-13(9-7-12)18(19)20/h2-9H,1H3
- InChI-sleutel: MKOUNTLDPGHNHQ-UHFFFAOYSA-N
- LACHT: O1C(C2C=CC(=CC=2)[N+](=O)[O-])=NN=C1C1C=CC(C)=CC=1
Berekende eigenschappen
- Exacte massa: 281.08013
- Monoisotopische massa: 281.08004122g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 21
- Aantal draaibare bindingen: 2
- Complexiteit: 358
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.3
- Topologisch pooloppervlak: 84.7Ų
Experimentele eigenschappen
- PSA: 82.06
1,3,4-Oxadiazole, 2-(4-methylphenyl)-5-(4-nitrophenyl)- Gerelateerde literatuur
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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5. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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